molecular formula C10H22N2 B13219991 Diethyl-(2-methyl-piperidin-4-YL)-amine

Diethyl-(2-methyl-piperidin-4-YL)-amine

Cat. No.: B13219991
M. Wt: 170.30 g/mol
InChI Key: BLNMTQYWVMVPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-(2-methyl-piperidin-4-YL)-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(2-methyl-piperidin-4-YL)-amine typically involves the alkylation of 2-methylpiperidine with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any side reactions with moisture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-methyl-piperidin-4-YL)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Diethyl-(2-methyl-piperidin-4-YL)-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Industrial Processes: The compound is used in the production of specialty chemicals and as an intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action of Diethyl-(2-methyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methyl-piperidin-4-yl)-aminoethanol dihydrochloride
  • 4-(N-Boc-amino)piperidine
  • 4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

Diethyl-(2-methyl-piperidin-4-YL)-amine is unique due to its specific structural features and the presence of the diethylamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Diethyl-(2-methyl-piperidin-4-YL)-amine, commonly referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a diethylamino group and a methyl group at the 2-position. This structural configuration is significant for its biological activity, particularly in modulating interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar piperidine structures have been shown to inhibit enzymes such as histone acetyltransferases (HATs) and lysine-specific demethylases (LSD1), which are crucial in regulating gene expression and cellular proliferation .
  • Induction of Apoptosis : Research indicates that piperidone derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization .
  • Antimicrobial and Anti-inflammatory Properties : Piperidine derivatives have demonstrated antimicrobial activity against various pathogens and possess anti-inflammatory effects, making them potential candidates for treating infections and inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Activity Cell Line/Model Concentration (µM) Effect Reference
CytotoxicityBreast cancer cells5 - 10Induction of apoptosis
Enzyme inhibitionHAT domain of human p300IC50 = 8.6Inhibition of histone acetylation
AntimicrobialVarious bacterial strains10 - 50Significant reduction in bacterial growth
Anti-inflammatoryLPS-stimulated macrophages10 - 50Decreased IL-1β release

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on acute lymphoblastic leukemia (ALL) and colon cancer cell lines. The compound was observed to induce significant apoptosis, characterized by increased caspase activity and DNA fragmentation. The mechanism was linked to ROS generation, suggesting potential use in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of piperidine derivatives, including this compound. The compound was tested in LPS-stimulated macrophages, where it inhibited IL-1β release by approximately 20%, indicating its potential for treating inflammatory conditions .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N-diethyl-2-methylpiperidin-4-amine

InChI

InChI=1S/C10H22N2/c1-4-12(5-2)10-6-7-11-9(3)8-10/h9-11H,4-8H2,1-3H3

InChI Key

BLNMTQYWVMVPQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCNC(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.